molecular formula C11H15FO2 B1201870 1-Adamantyl fluoroformate CAS No. 62087-82-5

1-Adamantyl fluoroformate

Cat. No.: B1201870
CAS No.: 62087-82-5
M. Wt: 198.23 g/mol
InChI Key: PNLZKVOKOVFGMZ-UHFFFAOYSA-N
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Description

1-Adamantyl fluoroformate is an organic compound with the molecular formula C11H15FO2. It is a derivative of adamantane, a highly stable hydrocarbon, and contains a fluoroformate functional group. This compound is known for its utility in organic synthesis, particularly in peptide chemistry, where it serves as a reagent for the protection of amino groups.

Safety and Hazards

1-Adamantyl fluoroformate is classified as a combustible, corrosive hazardous material . It has a flash point of 190.4 °F (88 °C) in a closed cup . Proper safety measures should be taken while handling this chemical, including the use of personal protective equipment like dust masks, eyeshields, and gloves .

Biochemical Analysis

Biochemical Properties

1-Adamantyl fluoroformate plays a significant role in biochemical reactions, particularly in peptide synthesis. It reacts with amino acids to form 1-adamantyloxycarbonyl derivatives, which are useful in protecting the imidazole function of histidine and histidyl-peptides . The compound interacts with various enzymes and proteins, facilitating the acylation process. These interactions are crucial for the formation of stable peptide bonds and the protection of specific amino acid residues during peptide synthesis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the solvolysis reactions in cells, leading to the formation of specific products through addition-elimination pathways . These reactions can impact cellular functions by modifying the activity of enzymes and proteins involved in metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound undergoes solvolysis, resulting in the formation of intermediates that participate in addition-elimination pathways . These pathways involve the bimolecular attack by a solvent at the acyl carbon, leading to the formation of stable products. The molecular mechanism also includes enzyme inhibition or activation, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability and consistent reactivity in peptide synthesis . Its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies. The stability of this compound ensures its effectiveness in biochemical reactions over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with specific dosages required to achieve desired biochemical outcomes . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound undergoes solvolysis, leading to the formation of intermediates that participate in metabolic reactions. These pathways are essential for the compound’s role in peptide synthesis and other biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, ensuring its availability for biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it exerts its biochemical effects. This localization is crucial for the compound’s activity and function in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Adamantyl fluoroformate can be synthesized from 1-adamantanol and fluorophosgene. The reaction typically involves the following steps:

    Step 1: 1-Adamantanol is reacted with fluorophosgene in the presence of a base, such as pyridine, to form this compound.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluoroformate group. The temperature is maintained at a low level to control the reaction rate and avoid decomposition of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory-scale procedures with appropriate scaling up. Industrial production would involve stringent control of reaction conditions, use of high-purity reagents, and implementation of safety measures to handle toxic intermediates like fluorophosgene.

Chemical Reactions Analysis

Types of Reactions: 1-Adamantyl fluoroformate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form 1-adamantyloxycarbonyl derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 1-adamantanol and carbon dioxide.

    Solvolysis: It can undergo solvolysis in hydroxylic solvents, leading to the formation of 1-adamantyl alcohol and carbon dioxide.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran are used to prevent hydrolysis.

    Catalysts: Bases such as pyridine or triethylamine are often used to facilitate the reaction.

Major Products:

    1-Adamantyloxycarbonyl Derivatives: Formed from reactions with amines.

    1-Adamantanol: Formed from hydrolysis or solvolysis reactions.

Scientific Research Applications

1-Adamantyl fluoroformate has several applications in scientific research:

    Peptide Synthesis: It is used as a reagent for the protection of amino groups in peptide synthesis, allowing for selective deprotection under mild conditions.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.

    Biological Studies: Its derivatives are used in the study of enzyme mechanisms and protein modifications.

    Industrial Applications: It is employed in the production of pharmaceuticals and agrochemicals, where it acts as a protecting group for sensitive functional groups.

Comparison with Similar Compounds

    1-Adamantyl Chlorothioformate: Similar in structure but contains a chlorothioformate group instead of a fluoroformate group.

    1-Adamantyl Chloroformate: Contains a chloroformate group and is used in similar applications as 1-adamantyl fluoroformate.

    1-Adamantyl Isocyanate: Contains an isocyanate group and is used in the synthesis of urea derivatives.

Uniqueness: this compound is unique due to its high reactivity and stability, making it an ideal reagent for the protection of amino groups in peptide synthesis. Its fluoroformate group provides a balance between reactivity and stability, allowing for selective reactions under mild conditions.

Properties

IUPAC Name

1-adamantyl carbonofluoridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15FO2/c12-10(13)14-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLZKVOKOVFGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211128
Record name 1-Adamantyl fluoroformate
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Molecular Weight

198.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless crystalline solid; mp = 30-32 deg C; [Aldrich MSDS]
Record name 1-Adamantyl fluoroformate
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CAS No.

62087-82-5
Record name 1-Adamantyl fluoroformate
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Record name 1-Adamantyl fluoroformate
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Record name 1-Adamantyl fluoroformate
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Record name (tricyclo(3,3,1,1',3,7)decan-1-yl) fluoroformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1-adamantyl fluoroformate particularly useful in peptide chemistry?

A: this compound exhibits high reactivity towards amino acids, enabling the efficient formation of 1-adamantyloxycarbonyl amino acid derivatives in consistently high yields. [] This characteristic makes it a valuable reagent for introducing protecting groups during peptide synthesis. Furthermore, it demonstrates excellent selectivity for the imidazole function of histidine and histidyl-peptides, making it ideal for targeted modifications in complex peptide sequences. []

Q2: What insights can be gained from studying the kinetics of this compound solvolysis under high pressure?

A: High-pressure kinetic studies provide valuable information about the activation parameters of the solvolysis reaction, including activation volume (ΔVo) and activation entropy (ΔS). [, ] Notably, both these values are negative for this compound solvolysis. [, ] The negative activation volume suggests a significant volume decrease during the formation of the transition state, consistent with increased solvation of the developing charge. [] The negative activation entropy indicates a more ordered transition state compared to the reactants, which could be attributed to electrostriction effects of the solvent molecules around the polar transition state. []

Q3: How does this compound react with pyridines, and what does this reveal about the reaction mechanism?

A: Kinetic studies investigating the reaction of this compound with substituted pyridines in methanol reveal a concerted displacement mechanism. [] This conclusion is supported by the large negative activation entropy and small positive activation enthalpy values observed. [] Further, the reaction exhibits a large negative Hammett reaction constant (ρ = -4.15) and a Bronsted coefficient (β) of 0.63, indicating significant sensitivity to the electronic nature of the pyridine substituent and a strong dependence on the basicity of the nucleophile, respectively. [] These findings collectively support a concerted displacement mechanism, where bond formation and bond breaking occur simultaneously.

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